Cas no 1314401-99-4 (tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate)
![tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1314401-99-4x500.png)
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate
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- インチ: 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13)12(8-14)5-4-6-12/h9H,4-8,13H2,1-3H3
- InChIKey: LAGSKIGKSYCEMD-UHFFFAOYSA-N
- SMILES: C1C2(C(N)CN(C(OC(C)(C)C)=O)C2)CC1
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ7035-100MG |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 95% | 100MG |
¥ 1,920.00 | 2023-04-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00922958-1g |
tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 97% | 1g |
¥10598.0 | 2023-04-03 | |
Enamine | EN300-5558016-5.0g |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 95.0% | 5.0g |
$3065.0 | 2025-03-15 | |
Enamine | EN300-5558016-1.0g |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 95.0% | 1.0g |
$1057.0 | 2025-03-15 | |
Enamine | EN300-5558016-0.05g |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 95.0% | 0.05g |
$245.0 | 2025-03-15 | |
Enamine | EN300-5558016-0.5g |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 95.0% | 0.5g |
$824.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ7035-1G |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 95% | 1g |
¥ 7,682.00 | 2023-04-04 | |
Enamine | EN300-5558016-0.1g |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 95.0% | 0.1g |
$366.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128658-100mg |
tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 98% | 100mg |
¥2514.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128658-5g |
tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |
1314401-99-4 | 98% | 5g |
¥35198.00 | 2024-08-09 |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylateに関する追加情報
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate: A Comprehensive Overview
The compound with CAS No. 1314401-99-4, commonly referred to as tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which combines a six-membered ring with an eight-membered ring, creating a complex yet fascinating molecular framework. The presence of the tert-butyl group and the amino functionality further enhances its chemical versatility, making it a valuable component in various synthetic and medicinal chemistry applications.
Recent studies have highlighted the potential of tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate in drug discovery, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. Researchers have explored its ability to act as a scaffold for constructing multi-functionalized compounds, which can target a wide range of biological pathways. For instance, its spirocyclic core has been shown to exhibit remarkable stability, enabling the design of molecules with enhanced solubility and bioavailability.
The synthesis of this compound involves a series of intricate chemical transformations, including nucleophilic substitutions, ring-closing reactions, and functional group modifications. One notable approach involves the use of click chemistry principles to facilitate the formation of the spirocyclic structure. This method not only streamlines the synthesis process but also ensures high yields and excellent stereochemical control, which are critical for producing pure and active pharmaceutical ingredients (APIs).
In terms of applications, tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate has found utility in the development of peptide mimetics and small molecule inhibitors. Its amino group serves as a reactive site for amide bond formation, enabling the creation of peptide-like structures with tailored biological activities. Additionally, the carboxylate moiety provides an anchor point for further functionalization, such as the introduction of hydrophilic or lipophilic substituents to modulate drug delivery properties.
Recent advancements in computational chemistry have also shed light on the electronic properties and conformational flexibility of this compound. Molecular docking studies have revealed that its spirocyclic structure can effectively bind to various protein targets, suggesting its potential as a lead compound in anti-cancer and anti-inflammatory therapies. Furthermore, its ability to adopt multiple conformations allows for interactions with diverse binding sites, enhancing its suitability for drug design.
In conclusion, CAS No. 1314401-99-4 represents a cutting-edge chemical entity with immense potential in modern drug discovery and synthetic chemistry. Its unique structure, combined with recent research findings, positions it as a key player in the development of innovative therapeutic agents and advanced materials.
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